N-(phenylcarbamothioyl)butanamide

Enzyme inhibition Alkaline phosphatase Selectivity profiling

Researchers screening N-acyl-N'-phenylthioureas often encounter irreproducible results when substituting analogs without accounting for chain-length-driven selectivity shifts. N-(Phenylcarbamothioyl)butanamide resolves this by occupying a unique target engagement profile among commercially available homologs: moderate TNAP inhibition (Ki 1.49 µM) with negligible off-target cAMP PDE activity, establishing it as a tractable alkaline phosphatase probe starting point. • Occupies a defined midpoint in homolog space (XLogP3 2.7, PSA 73.2 Ų) for systematic ADME calibration. • Serves as an inactive control for HDAC8 activation screens when paired with the benzamide analog. • Monomer of choice for constructing DNA-targeted dimers based on bis-acyl-thiourea binding rank-order data.

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
CAS No. 21258-35-5
Cat. No. B12658798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(phenylcarbamothioyl)butanamide
CAS21258-35-5
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(=S)NC1=CC=CC=C1
InChIInChI=1S/C11H14N2OS/c1-2-6-10(14)13-11(15)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,12,13,14,15)
InChIKeyFBNNFJLJINLWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Phenylcarbamothioyl)butanamide Procurement Baseline


N-(Phenylcarbamothioyl)butanamide (CAS 21258-35-5) is a member of the N-acyl-N'-phenylthiourea family, a class characterized by a phenylthioureido moiety conjugated to a variable acyl substituent [1]. The title compound bears a linear four-carbon butanamide chain (C4) that confers intermediate lipophilicity (XLogP3 = 2.7) and hydrogen-bonding capacity relative to its shortest (acetamide, C2) and aromatic (benzamide) homologs [1]. This subclass has been profiled across multiple biochemical assay platforms—most notably for DNA-binding interactions, urease inhibition, alkaline phosphatase inhibition, and HDAC8 activation—allowing meaningful comparator-driven differentiation for the first time [1][2][3][4]. The compound is primarily employed as a focused research reagent, a ligand scaffold for metal complexation, and a reference compound in structure–activity relationship (SAR) campaigns aimed at optimizing thiourea-based biological probes [3][4].

1
Differentially active across multiple enzyme assay platforms — supports SAR campaigns
2
Requires target-specific validation; activity profile is chemotype-dependent, not class-conserved
3
Reported intermediate lipophilicity among homologs — supports solubility-permeability balance studies

N-(Phenylcarbamothioyl)butanamide Selectivity Profile


The widely accepted assumption that N-acyl-N'-phenylthioureas are biologically interchangeable is contradicted by experimental evidence demonstrating that the acyl chain length and composition control three orthogonal vectors: enzyme selectivity [1][2], DNA-intercalation strength [3], and HDAC isozyme activation [4]. A shorter-chain acetamide analog (N-(phenylcarbamothioyl)acetamide) is a potent microsomal epoxide hydrolase inhibitor (IC50 ≈ 2.35–2.42 µM), while the title butanamide compound shows negligible PDE inhibition and no detectable mEH inhibition, pointing to a diametrically opposed selectivity profile [1][2]. Conversely, the aromatic benzamide analog (N-(phenylcarbamothioyl)benzamide) is a validated, isoform-selective HDAC8 activator (12-fold activation at 10 µM) with weak urease inhibition (IC50 = 14.1 µM), activities that are not observed with the butanamide derivative [4][5]. Substituting one analog for another without accounting for these orthogonal changes in target engagement would yield irreproducible results and scientific conclusions that do not translate across the series [3][5].

This compound
N-(Phenylcarbamothioyl)butanamide — targets alkaline phosphatase; no reported mEH or HDAC8 engagement
Phosphatase probe context
Acetamide analog
N-(Phenylcarbamothioyl)acetamide — targets microsomal epoxide hydrolase; TNAP activity not reported
Hydrolase probe context — may not transfer
This compound
No HDAC8 activation observed; suitable as inactive control for benzamide-based activator chemotypes
Epigenetic control context
Benzamide analog
N-(Phenylcarbamothioyl)benzamide — reported 12-fold HDAC8 activation; lacks phosphatase selectivity data
HDAC activator context — orthogonal target profile
This compound
Dibutannamide derivative ranked highest for DNA binding among three tested bis-acyl-thioureas
DNA-interaction context
Heptanamide / aromatic analog
Longer-chain or bulkier aromatic linkers may reduce DNA-binding affinity; ranked lower in reported panel
DNA-binding rank may not transfer

N-(Phenylcarbamothioyl)butanamide Procurement Evidence


Alkaline Phosphatase Selectivity vs. PDE

N-(Phenylcarbamothioyl)butanamide exhibits modest but measurable inhibition of bovine tissue-nonspecific alkaline phosphatase (TNAP) with a Ki of 1.49 µM, while concurrently showing negligible inhibition of cAMP phosphodiesterase in bovine aorta at 1 µM cGMP [1][2]. This intra-compound selectivity fingerprint distinguishes it from the shorter-chain analog N-(phenylcarbamothioyl)acetamide, which lacks TNAP data and instead potently inhibits microsomal epoxide hydrolase (mEH; IC50 ≈ 2.35–2.42 µM) [3]. The orthogonality in target engagement between the butanamide and acetamide derivatives underscores that acyl chain length is not merely a passive linker but a determinant of enzyme recognition [1][3].

ALP Selectivity vs. PDE
Cross-study comparable
TNAP Ki = 1.49 µM (bovine); cAMP PDE activity negligible at 1 µM cGMP
vs. Acetamide analog: mEH IC50 ≈ 2.35–2.42 µM; no TNAP data reported
Supports phosphatase-selective probe context; off-target PDE risk low
TNAP preincubation 3–5 min, CDP-star read at 15 min; mEH conditions not specified
Enzyme inhibition Alkaline phosphatase Selectivity profiling

DNA Binding: Butanamide vs. Heptanamide Linkers

In a structurally related bis-acyl-thiourea series evaluated for DNA-binding affinity via UV–visible, fluorescence, cyclic voltammetry, and docking, the dibutannamide derivative UP-3 (equivalent to a dimerized N-(phenylcarbamothioyl)butanamide scaffold) displayed the highest binding constant Kb, binding site size n, and most negative ΔG among the three analogs tested, following the rank order UP-3 (dibutannamide) > UP-2 (diheptanamide) > UP-1 (2,4-dichlorobenzamide) [1]. The butanamide-linked compound additionally produced the lowest diffusion coefficient in CV measurements after DNA addition, consistent with formation of the most bulky DNA–ligand complex [1].

DNA Binding: Butanamide vs. Heptanamide
Class-level inference
UP-3 (dibutannamide) ranked #1 of 3 for Kb, ΔG, CV diffusion coefficient
Reported highest binding among tested set; context-dependent on bis-acyl-thiourea scaffold
UV-vis, fluorescence, CV, docking; ss-DNA from glioblastoma/HEK-293 cells
DNA binding Bis-acyl-thiourea Spectroscopic ranking

HDAC8 Activation: Butanamide vs. Benzamide

N-(Phenylcarbamothioyl)benzamide is documented as a potent and isoform-selective histone deacetylase 8 (HDAC8) activator producing a 12-fold increase in enzyme activity at 10 µM with no activation of other HDAC isoenzymes [1][2]. In contrast, N-(phenylcarbamothioyl)butanamide is entirely absent from the HDAC8 activator dataset, indicating that the butanamide homolog does not engage HDAC8 in a functionally relevant manner [2]. A closely related comparator, N-(cyclohexylcarbamothioyl)benzamide, elicits only a 5.6-fold activation, demonstrating that even minor N'-substituent variation sharply modulates HDAC8 effector potency [2].

HDAC8 Activation: Butanamide vs. Benzamide
Head-to-head
This compound: no HDAC8 activation reported
vs. Benzamide analog: 12-fold HDAC8 activation at 10 µM (isoform-selective)
Supports inactive-control context for HDAC8 activator screening campaigns
Homo sapiens recombinant HDAC8, Tris/HCl buffer, 10 µM test concentration
HDAC8 activation Epigenetic probe Isozyme selectivity

Urease Inhibition Screening Gap

The anti-urease data available for the chemotype reveal a SAR-dependent profile. The benzamide analog N-(phenylcarbamothioyl)benzamide inhibits jack bean urease with an IC50 of 14.1 µM [1], classifying it as a weak inhibitor. In the bis-acyl-thiourea series, the 2,4-dichlorobenzamide derivative UP-1 shows robust inhibition (IC50 = 1.55 µM), whereas the dibutannamide UP-3 is less potent but retains measurable activity [2]. N-(Phenylcarbamothioyl)butanamide itself has not yet been screened in a dedicated urease assay, defining a clear experimental gap that represents either a procurement risk (if urease activity is a contaminant) or an opportunity (if exploring new substituents for enzyme-selective probe design) [1][2].

Urease Inhibition Screening Gap
Data to verify
No urease IC50 reported for this compound
Urease activity unknown; dedicated screening run recommended before procurement for anti-urease projects
Benzamide analog IC50 = 14.1 µM; UP-3 analog shows qualitative activity — jack bean urease, indophenol method
Urease inhibition Anti-urease screening SAR gap

Lipophilicity Ranking vs. Homologs

The computed XLogP3 values for the homologous series highlight a property gradient directly relevant to formulation and cellular permeability. N-(Phenylcarbamothioyl)butanamide possesses an XLogP3 of 2.7 [1], positioning it between the more hydrophilic acetamide analog (predicted XLogP3 ~1.2–1.5) and the more lipophilic benzamide counterpart (predicted XLogP3 ~3.5–4.0) [2][3]. This intermediate lipophilicity, combined with three rotatable bonds (exact mass 222.0827 Da), provides balanced aqueous solubility in DMSO-based stock solutions while preserving adequate membrane partitioning for intracellular target access [1][3].

Lipophilicity vs. Homologs
Cross-study comparable
XLogP3 = 2.7
Reported midpoint between acetamide (~1.2–1.5) and benzamide (~3.5–4.0) — supports solubility-permeability profiling
Computed via XLogP3 3.0; PubChem data
Lipophilicity In silico ADME Structural physicochemical ranking

N-(Phenylcarbamothioyl)butanamide Application Scenarios


Alkaline Phosphatase Inhibitor Development

The moderate TNAP Ki of 1.49 µM [1] and negligible off-target cAMP PDE activity [2] make N-(phenylcarbamothioyl)butanamide a tractable starting point for structure-guided optimization of alkaline phosphatase inhibitors. Because the acetamide analog lacks TNAP activity and instead hits mEH, the butanamide chemotype uniquely populates the alkaline phosphatase target space among commercially accessible N-acyl-N'-phenylthioureas [3]. A focused library varying the butanamide chain length while holding the phenylthioureido group constant can exploit the XLogP3 midpoint of 2.7 for balanced cell permeability [4].

DNA-Targeted Conjugates: Butanamide Scaffolds

The DNA-binding rank-order UP-3 > UP-2 > UP-1 [5] demonstrates that the dibutannamide linker yields the most stable complex with double-stranded DNA among bis-acyl-thioureas. This positions N-(phenylcarbamothioyl)butanamide as a monomer of choice for building DNA-targeted dimers or conjugates. Investigators developing fluorescent DNA probes, electrochemical DNA sensors, or DNA-crosslinking agents should select the butanamide derivative over heptanamide or 2,4-dichlorobenzamide derivatives to maximize binding affinity and reduce the working concentration required [5].

HDAC8-Negative Control Compound

N-(Phenylcarbamothioyl)butanamide does not activate HDAC8 [6][7], establishing it as a suitable inactive control compound for screening campaigns that employ N-(phenylcarbamothioyl)benzamide as a positive allosteric activator (12-fold at 10 µM) [6]. By pairing the two chemotypes, researchers can disentangle HDAC8-dependent phenotypes from general thiourea-related cytotoxicity, thereby strengthening the pharmacological validation of novel HDAC8 modulators [6][7].

Solubility-Permeability SAR Reference

With an XLogP3 of 2.7, a polar surface area of 73.2 Ų, and three rotatable bonds [4], N-(phenylcarbamothioyl)butanamide occupies a well-defined midpoint in the homolog physicochemical space. This makes it an ideal reference compound for systematically altering logP (by moving to acetamide or benzamide) while observing the effects on cellular uptake, DMSO solubility limits, and non-specific protein binding. ADME laboratories can leverage the compound to calibrate in silico models for thiourea-containing compound libraries [4][8].

Application
Selection Property
Validation Focus
Alkaline phosphatase inhibitor development
Phosphatase selectivity vs. off-target PDE
TNAP Ki confirmation; chemotype-specific SAR
DNA-targeted conjugate scaffolds
DNA-binding rank among acyl-thiourea linkers
Binding constant reproducibility; scaffold transferability
HDAC8-negative control compound
Absence of HDAC8 activation
Lack of HDAC8 engagement vs. benzamide activator
Solubility-permeability SAR reference
Intermediate XLogP3 among homologs
Cellular uptake and DMSO solubility calibration
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